2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: is a chemical compound with the molecular formula C4H6F3NO2 It is characterized by the presence of trifluoromethyl and hydroxyethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the reaction of trifluoroacetic anhydride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3CO2O+HOCH2CH2NH2→CF3CONHCH2CH2OH+CH3COOH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce amines.
- Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for introducing trifluoromethyl groups into target molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a building block for designing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
- 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide
- N,N-Diethyl-2,2,2-trifluoroacetamide
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability. Additionally, the presence of the hydroxyethyl group allows for specific interactions with biological molecules, making it more versatile in scientific research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSVCXHBJVBBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220035 | |
Record name | N-Trifluoroacetyl-2-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-29-4 | |
Record name | N-Trifluoroacetyl-2-aminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6974-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Trifluoroacetyl-2-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-2,2,2-trifluoro-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TRIFLUOROACETYL-2-AMINOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP32VQU4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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